molecular formula C14H12FNO B8530554 2-Methyl-3-amino-4'-fluorobenzophenone

2-Methyl-3-amino-4'-fluorobenzophenone

Cat. No. B8530554
M. Wt: 229.25 g/mol
InChI Key: XKDNSNKPJTYVNW-UHFFFAOYSA-N
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Patent
US03931302

Procedure details

38 ml of hydrochloric acid, 23 g of activated carbon and 12 ml of a solution of 20% palladium chloride in water were added to a solution of 114.7 g of 2-methyl-3-nitro-4'-fluorobenzophenone in 1 liter of ethanol and then a current of hydrogen was passed therethrough for 3 hours. The reaction mixture was filtered and the filter was rinsed with ethanol. The filtrate was concentrated until crystallization began and was iced and then vacuum filtered. The precipitate was empasted with ethanol and dried under reduced pressure to obtain 59.5 g of 2-methyl-3-amino-4'-fluorobenzophenone in the form of white crystals melting at 170°C. Evaporation of the mother liquor and treatment with isopropyl ether gave another 50.5 g of product for a total of 110 g. For analysis, a sample of the product was crystallized from an aqueous solutio of 5% hydrochloric acid and melted at 170°C.
Quantity
38 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
12 mL
Type
reactant
Reaction Step One
Name
2-methyl-3-nitro-4'-fluorobenzophenone
Quantity
114.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
palladium chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[C:17]([N+:18]([O-])=O)=[CH:16][CH:15]=[CH:14][C:4]=1[C:5]([C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1)=[O:6].[H][H]>O.C(O)C.[Pd](Cl)Cl>[CH3:2][C:3]1[C:17]([NH2:18])=[CH:16][CH:15]=[CH:14][C:4]=1[C:5]([C:7]1[CH:8]=[CH:9][C:10]([F:13])=[CH:11][CH:12]=1)=[O:6]

Inputs

Step One
Name
Quantity
38 mL
Type
reactant
Smiles
Cl
Name
solution
Quantity
12 mL
Type
reactant
Smiles
Name
2-methyl-3-nitro-4'-fluorobenzophenone
Quantity
114.7 g
Type
reactant
Smiles
CC1=C(C(=O)C2=CC=C(C=C2)F)C=CC=C1[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Name
palladium chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd](Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the filter was rinsed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated until crystallization
FILTRATION
Type
FILTRATION
Details
vacuum filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=C(C(=O)C2=CC=C(C=C2)F)C=CC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 59.5 g
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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